Structural Characterization of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: A Comprehensive Analytical Guide
Structural Characterization of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone: A Comprehensive Analytical Guide
Executive Summary
The compound 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (CAS: 28824-91-1) is a highly versatile pharmacophore and a critical precursor in the development of bioactive heterocycles. Its structural framework is foundational for synthesizing thiazole and coumarin derivatives that exhibit potent antimicrobial, antioxidant, and cytotoxic properties ().
For drug development professionals and synthetic chemists, the unambiguous structural characterization of this molecule is paramount. Substituted imidazoles often present analytical challenges, particularly regarding tautomerism and the differentiation of the C-4 and C-5 positions. This whitepaper provides a rigorous, self-validating analytical framework for the complete structural elucidation of this compound, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Physicochemical Profiling
Before initiating spectroscopic analysis, it is essential to establish the baseline physicochemical properties of the analyte. These parameters dictate solvent selection and ionization strategies.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone |
| CAS Number | 28824-91-1 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Physical State | Solid |
| Basic Sites | Imidazole Nitrogen (pKa ~6.5-7.0) |
(Data verified against standard chemical registry parameters )
Integrated Analytical Workflow
To ensure high-fidelity data, we employ a multi-modal characterization workflow. Relying on a single technique can lead to structural misassignments due to overlapping signals or hidden tautomeric states.
Figure 1: Multi-modal structural characterization workflow for imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the gold standard for atomic-level structural mapping. For imidazoles, solvent selection is the most critical variable.
Protocol 1: Anhydrous Sample Preparation for NMR
-
Desiccation : Dry 10 mg of the compound under high vacuum (0.1 mbar) at 40°C for 12 hours.
-
Causality: Imidazoles are inherently hygroscopic. Residual water will overlap with the exchangeable N-H proton signal (~12-13 ppm) or facilitate rapid proton exchange, broadening the peak into the baseline and masking critical structural information.
-
-
Solvent Selection : Dissolve 5 mg of the dried compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.
-
Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar nature of the imidazole ring limits solubility in non-polar solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, locking the N-H proton in place, reducing its exchange rate, and sharpening the signal ().
-
-
Filtration : Pass the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube.
-
Self-Validation System (D₂O Exchange) : After acquiring the initial ¹H spectrum, add 10 μL of D₂O to the NMR tube, invert 5 times, and re-acquire the spectrum.
-
Validation: The complete disappearance of the peak at δ 12.85 ppm unequivocally confirms its assignment as the exchangeable N-H proton, validating the integrity of the heterocycle.
-
Quantitative NMR Data
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.85 | Singlet (broad) | 1H | N-H (Imidazole, exchangeable) |
| 7.95 | Doublet (J = 7.5 Hz) | 2H | C-H (Phenyl, ortho) |
| 7.48 | Triplet (J = 7.5 Hz) | 2H | C-H (Phenyl, meta) |
| 7.38 | Triplet (J = 7.5 Hz) | 1H | C-H (Phenyl, para) |
| 2.45 | Singlet | 3H | -C(=O)CH ₃ (Acetyl) |
| 2.40 | Singlet | 3H | -CH ₃ (Imidazole C-5) |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Type | Assignment |
| 193.5 | Quaternary | C=O (Carbonyl) |
| 145.2 | Quaternary | C-2 (Imidazole) |
| 138.5 | Quaternary | C-4 (Imidazole) |
| 133.1 | Quaternary | C-5 (Imidazole) |
| 129.8 | Quaternary | C-1' (Phenyl, ipso) |
| 128.7 | Methine | C-3', C-5' (Phenyl, meta) |
| 128.4 | Methine | C-4' (Phenyl, para) |
| 125.2 | Methine | C-2', C-6' (Phenyl, ortho) |
| 27.5 | Primary | -C(=O)C H₃ (Acetyl) |
| 11.2 | Primary | -C H₃ (Imidazole C-5) |
2D NMR: Solving the C-4 / C-5 Ambiguity
A common pitfall in imidazole characterization is misassigning the C-4 and C-5 carbons. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to solve this.
Figure 2: Key HMBC interactions for unambiguous C-4 and C-5 structural assignment.
Causality of the HMBC Logic: The acetyl protons (δ 2.45) show a strong ³J correlation to C-4 (δ 138.5), anchoring the acetyl group to position 4. Conversely, the imidazole methyl protons (δ 2.40) show a ²J correlation to C-5 (δ 133.1) and a ³J correlation to C-4. This intersecting data matrix makes the assignment absolute.
Vibrational Spectroscopy (FT-IR)
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Background Acquisition : Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.
-
Causality: Ensures atmospheric CO₂ and water vapor are digitally subtracted.
-
-
Sample Application : Place ~2 mg of the neat, solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil.
-
Causality: We utilize ATR over traditional KBr pellets because KBr is hygroscopic and will absorb atmospheric moisture during pressing, creating a false broad band at 3400 cm⁻¹ that masks the critical N-H stretch of the imidazole.
-
-
Self-Validation System (Baseline Check) : Evaluate the spectral baseline between 3800-4000 cm⁻¹.
-
Validation: A perfectly flat baseline in this region confirms the crystal was pristine and the applied pressure was optimal, ensuring the recorded bands are true vibrational modes and not scattering artifacts.
-
Table 4: FT-IR (ATR) Key Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 | Medium, Broad | N-H stretching (Hydrogen-bonded) |
| 3060 | Weak | C-H stretching (Aromatic) |
| 2925 | Weak | C-H stretching (Aliphatic) |
| 1665 | Strong | C=O stretching (Conjugated ketone) |
| 1605 | Medium | C=N stretching (Imidazole ring) |
| 1490 | Medium | C=C stretching (Aromatic) |
High-Resolution Mass Spectrometry (HRMS)
To confirm the exact elemental composition, HRMS is utilized.
Protocol 3: HRMS (ESI-TOF) Analysis
-
Calibration : Infuse a sodium formate calibration solution prior to sample injection.
-
Causality: External calibration ensures mass accuracy within < 2 ppm, which is mandatory for distinguishing C₁₂H₁₂N₂O from isobaric impurities.
-
-
Sample Infusion : Inject the sample (1 μg/mL in 50:50 MeOH:H₂O with 0.1% formic acid) at a flow rate of 10 μL/min.
-
Causality: Formic acid acts as an abundant proton source. Because the imidazole nitrogen is basic (pKa ~7), it readily accepts a proton, significantly enhancing the ionization efficiency in positive electrospray ionization (ESI+) mode.
-
-
Self-Validation System (Isotope Pattern Matching) : Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical in silico model for C₁₂H₁₃N₂O⁺.
-
Validation: A match score >95% confirms that the observed m/z is not an artifact or a fragment of a larger contaminant, but the true intact target molecule.
-
Table 5: HRMS (ESI-TOF) Data
| Ion | Formula | Calculated m/z | Experimental m/z | Mass Error (ppm) |
| [M+H]⁺ | C₁₂H₁₃N₂O⁺ | 201.1022 | 201.1025 | +1.5 |
| [M+Na]⁺ | C₁₂H₁₂N₂ONa⁺ | 223.0842 | 223.0840 | -0.9 |
References
-
Gomha, S. M., et al. (2011). Synthesis, antimicrobial, antioxidant, anti-hemolytic and cytotoxic evaluation of new imidazole-based heterocycles. European Journal of Medicinal Chemistry, 46(5), 1505-1511. URL:[Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]
